molecular formula C16H14N2OS2 B2748265 Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2191265-87-7

Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2748265
CAS No.: 2191265-87-7
M. Wt: 314.42
InChI Key: ZZLYWHBBSWHXQS-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a critical class of heterocyclic compounds with demonstrated pharmacological relevance, including antitumor, antiviral, and anti-inflammatory activities . The compound Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone combines a benzothiazole core with a pyrrolidine-thiophene substituent. This structural hybrid may enhance binding to biological targets, such as enzymes or receptors, due to the synergistic electronic effects of the sulfur-containing thiophene and the rigid benzothiazole scaffold.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(11-1-2-14-15(7-11)21-10-17-14)18-5-3-12(8-18)13-4-6-20-9-13/h1-2,4,6-7,9-10,12H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLYWHBBSWHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Coupling Reactions: The benzo[d]thiazole and pyrrolidine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature and solvent conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrrolidine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Compounds similar to benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of key enzymes or interference with microbial cell wall synthesis .

2. Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties, particularly in inhibiting the Hedgehog signaling pathway and the PI3K/AKT/mTOR pathways, which are crucial in cancer cell proliferation and survival. Compounds based on the benzothiazole scaffold have demonstrated promising results in preclinical models, indicating their potential as therapeutic agents for various cancers .

3. Neuropharmacological Effects

Research into benzothiazole compounds has also revealed potential neuropharmacological effects. Some derivatives have been evaluated for anticonvulsant activity, showing efficacy in reducing seizure frequency in animal models . This suggests that this compound might be explored further for neurological disorders.

Case Studies

Study Focus Findings
Shaikh et al. (2023)Antitubercular ActivityDemonstrated that new benzothiazole derivatives exhibit significant inhibition against Mycobacterium tuberculosis with MIC values as low as 100 μg/mL .
Vismodegib Study (2015)Cancer TherapyReported that benzothiazole derivatives inhibit hedgehog signaling pathways, suggesting potential use in overcoming resistance in cancer therapies .
Anticonvulsant Evaluation (2018)Neurological EffectsFound that certain benzothiazole compounds significantly reduced seizure activity in rodent models .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzothiazole derivatives from the evidence, emphasizing synthetic routes, yields, and substituent effects.

Key Observations:

Substituent Flexibility: The target compound’s 3-(thiophen-3-yl)pyrrolidine group introduces a conjugated thiophene ring, which may improve π-π stacking interactions compared to aliphatic substituents in 3s or 4b . Thiophene’s electron-rich nature contrasts with the electron-withdrawing cyano groups in 10 (), suggesting divergent electronic profiles for target binding .

Synthetic Accessibility: Compounds with azepane (4b) or piperidine (4c) substituents achieved higher yields (42–57.5%) than pyrrolidine analogs (e.g., 3s with unspecified yield), possibly due to steric or solubility differences .

Biological Implications: 7b () demonstrated antifungal activity, attributed to its bis-pyrazole-thiophene structure. The target compound’s thiophene-pyrrolidine motif may similarly enhance antimicrobial potency .

Table 2: Spectroscopic and Analytical Data Comparison

Compound ID IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) MS (m/z) Applications (from Evidence)
7b 1720 δ 2.22 (s, CH3), 7.3–7.52 (ArH) 538 (M⁺) Antitumor, antifungal
10 Not reported δ 7.36–8.9 (ArH, pyrimidine) 604 (M⁺) Not specified
3s Not reported Not available 360.17 (M⁺+H⁺) CNS-targeted activity

Research Findings and Limitations

  • Evidence Gaps : The provided materials lack direct data on the target compound’s synthesis or bioactivity. Comparisons are inferred from analogs.
  • Thiophene vs. Aliphatic Substituents : Thiophene’s planar structure may enhance target binding compared to cyclohexyl or azepane groups in 3e–4d () but could reduce solubility .
  • Synthetic Challenges : Coupling thiophene to pyrrolidine (as in the target) may require specialized reagents (e.g., Vilsmeier-Haack in ) to avoid side reactions .

Biological Activity

Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole ring, a thiophene ring, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Structural Overview

The molecular structure of this compound can be summarized as follows:

ComponentDescription
Benzo[d]thiazole A heterocyclic aromatic compound with sulfur and nitrogen.
Thiophene A five-membered aromatic ring containing sulfur.
Pyrrolidine A five-membered saturated ring containing nitrogen.

This structural complexity contributes to its diverse biological activities.

Target Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

  • LasB System : This is associated with quorum sensing in bacteria, which regulates virulence factors.
  • Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes has implications for anti-inflammatory activity.

The compound's ability to inhibit the LasB system suggests potential applications in treating bacterial infections by disrupting communication among bacterial populations, thus reducing virulence.

Antibacterial Properties

Several studies have assessed the antibacterial efficacy of compounds structurally related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural motifs, which are common in known anticancer drugs. Research into similar benzothiazole derivatives has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that benzothiazole derivatives can inhibit cell growth in various cancer cell lines.
  • Mechanisms of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest, although specific pathways for this compound require further investigation.

Case Study 1: Antibacterial Activity Assessment

A study published in MDPI evaluated the antibacterial properties of several pyrrole-based compounds, including derivatives similar to this compound. The findings indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their MIC values .

Case Study 2: Anticancer Efficacy

Research conducted on benzothiazole derivatives highlighted their potential as anticancer agents. For example, a series of benzothiazole-based compounds were tested for their cytotoxic effects on human cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

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